Stannane, tributyl-2-cyclohexen-1-yl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

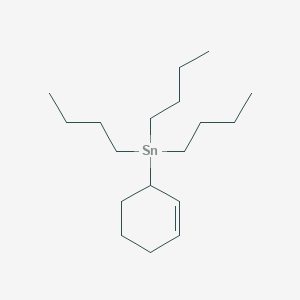

Stannane, tributyl-2-cyclohexen-1-yl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-cyclohexen-1-yl group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl-2-cyclohexen-1-yl- typically involves the reaction of tributyltin hydride with a suitable cyclohexenyl precursor. One common method is the radical addition of tributyltin hydride to 2-cyclohexen-1-yl halides under the influence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of stannane, tributyl-2-cyclohexen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

Stannane, tributyl-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in radical-mediated reductions.

Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.

Cyclization: It is involved in intramolecular radical cyclization reactions.

Common Reagents and Conditions

Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.

Solvents: Tetrahydrofuran (THF) and dichloromethane are frequently used solvents.

Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in radical-mediated reductions, the primary product is the reduced hydrocarbon, while in cyclization reactions, cyclic compounds are formed.

科学的研究の応用

Stannane, tributyl-2-cyclohexen-1-yl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a reducing agent.

Biology: Organotin compounds, including stannane, tributyl-2-cyclohexen-1-yl-, are studied for their potential biological activity and toxicity.

Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

作用機序

The mechanism of action of stannane, tributyl-2-cyclohexen-1-yl- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated reactions, such as reductions and cyclizations. The molecular targets and pathways involved depend on the specific reaction and substrates used.

類似化合物との比較

Similar Compounds

Tributyltin hydride: A widely used organotin compound with similar reducing properties.

Tributylstannylmethane: Another organotin compound used in radical-mediated reactions.

Tributyl(2-methyl-1-cyclohexen-1-yl)stannane: A structurally similar compound with a methyl group on the cyclohexenyl ring.

Uniqueness

Stannane, tributyl-2-cyclohexen-1-yl- is unique due to the presence of the 2-cyclohexen-1-yl group, which imparts specific reactivity and selectivity in radical-mediated reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of cyclic compounds through intramolecular cyclization reactions.

生物活性

Stannane, tributyl-2-cyclohexen-1-yl- (CAS No. 112520-99-7) is an organotin compound characterized by a tin atom bonded to three butyl groups and a 2-cyclohexen-1-yl group. This compound has garnered attention in both organic synthesis and biological research due to its unique chemical properties and potential biological activities.

Chemical Structure:

The structure of stannane, tributyl-2-cyclohexen-1-yl- allows it to participate in various chemical reactions, particularly those involving radical intermediates. It is synthesized primarily through the reaction of tributyltin hydride with suitable cyclohexenyl precursors, often utilizing radical initiators like azobisisobutyronitrile (AIBN) in solvents such as tetrahydrofuran (THF) at elevated temperatures.

Reactivity:

The compound exhibits several types of chemical reactivity:

- Reduction: Acts as a reducing agent in radical-mediated reductions.

- Substitution: Participates in nucleophilic substitution reactions.

- Cyclization: Involved in intramolecular radical cyclization reactions.

Biological Activity

Organotin compounds, including stannane, tributyl-2-cyclohexen-1-yl-, are studied for their potential biological activities. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that organotin compounds can exhibit antimicrobial properties. A study on similar organotin derivatives revealed that they possess significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Stannane, tributyl-2-cyclohexen-1-yl-'s structural similarity to other biologically active organotin compounds raises interest in its anticancer properties. Organotin compounds have been shown to interact with cellular pathways involved in cancer cell proliferation and apoptosis. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with mitochondrial function .

The mechanism of action for stannane, tributyl-2-cyclohexen-1-yl- likely involves the generation of tin-centered radicals upon homolytic cleavage of the tin-hydrogen bond. These radicals can participate in various biochemical pathways, potentially leading to cellular damage or modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of stannane and its analogs:

-

Antimicrobial Studies:

- A comparative analysis of various organotin compounds demonstrated that stannane derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as antimicrobial agents.

-

Cytotoxicity Assays:

- Cytotoxicity assays conducted on human cancer cell lines showed that stannane derivatives could inhibit cell growth at micromolar concentrations. The IC50 values varied depending on the specific cell line tested, indicating selective toxicity towards certain cancer cells.

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| Stannane, tributyl-2-cyclohexen-1-yl | Antimicrobial, Anticancer | Unique reactivity due to cyclohexenyl group |

| Tributyltin hydride | Reducing agent | Commonly used in organic synthesis |

| Tributyl(2-methyl-1-cyclohexen-1-yl)stannane | Anticancer | Similar structure with methyl substitution |

特性

IUPAC Name |

tributyl(cyclohex-2-en-1-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H,4-6H2;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBCTVKWKFFLEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454074 |

Source

|

| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112520-99-7 |

Source

|

| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。